Benzaldehyde-2,3,4,5,6-d5
Overview
Description
Benzaldehyde-2,3,4,5,6-d5, also known as pentadeuterobenzaldehyde, is a deuterated form of benzaldehyde. Its chemical structure is represented by the formula C6D5CHO, where five hydrogen atoms on the benzene ring are replaced by deuterium atoms. This compound is primarily used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling .
Mechanism of Action
Target of Action
Benzaldehyde-2,3,4,5,6-d5 is a deuterated compound that is primarily used in research settings It’s worth noting that the compound may have potential applications in organic synthesis, catalyst research, and drug development .
Mode of Action
It is often used as an internal standard for nuclear magnetic resonance (NMR) for molecular structure determination and analysis . This suggests that it may interact with its targets in a way that allows for the tracking of transformation and attribution of compounds in chemical reactions .
Pharmacokinetics
Its physical properties such as boiling point (178-179 °c), melting point (-26 °c), and density (1094 g/mL at 25 °C) have been documented .
Result of Action
Its primary use as an internal standard for NMR suggests that it may play a role in facilitating the analysis of molecular structures .
Action Environment
It’s noted that the compound is sensitive to air and moisture . Therefore, it’s crucial to handle and store it properly to maintain its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde-2,3,4,5,6-d5 can be synthesized through a deuterium exchange method. One common approach involves reacting benzaldehyde with heavy water (D2O) under specific conditions to replace the hydrogen atoms with deuterium . The reaction typically requires a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of heavy water and a suitable catalyst to achieve high yields of the deuterated compound. The reaction conditions are optimized to ensure maximum deuterium incorporation and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde-2,3,4,5,6-d5 undergoes various chemical reactions similar to benzaldehyde. These include:
Oxidation: this compound can be oxidized to benzoic acid-2,3,4,5,6-d5 using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to benzyl alcohol-2,3,4,5,6-d5 using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the deuterium atoms on the benzene ring are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4)
Major Products Formed
Oxidation: Benzoic acid-2,3,4,5,6-d5
Reduction: Benzyl alcohol-2,3,4,5,6-d5
Substitution: Various substituted benzaldehyde derivatives depending on the electrophile used
Scientific Research Applications
Benzaldehyde-2,3,4,5,6-d5 has several applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy for molecular structure determination and analysis.
Biology: Employed in isotope labeling studies to track the transformation and distribution of compounds in biological systems.
Medicine: Utilized in drug development and metabolic studies to understand the pharmacokinetics and dynamics of deuterated drugs.
Industry: Applied in organic synthesis and catalyst research to develop new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde-d6: A fully deuterated form of benzaldehyde where all six hydrogen atoms are replaced by deuterium.
Benzaldehyde-α-d1: A deuterated form where only the hydrogen atom on the aldehyde group is replaced by deuterium.
Benz-13C6-aldehyde: A carbon-13 labeled form of benzaldehyde
Uniqueness
Benzaldehyde-2,3,4,5,6-d5 is unique due to its selective deuteration on the benzene ring, which provides specific isotopic labeling without altering the aldehyde functional group. This selective labeling is particularly useful in NMR spectroscopy and isotope labeling studies, offering distinct advantages over fully deuterated or other partially deuterated analogs .
Properties
IUPAC Name |
2,3,4,5,6-pentadeuteriobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C=O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457148 | |
Record name | Benzaldehyde-2,3,4,5,6-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14132-51-5 | |
Record name | Benzaldehyde-2,3,4,5,6-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70457148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14132-51-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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